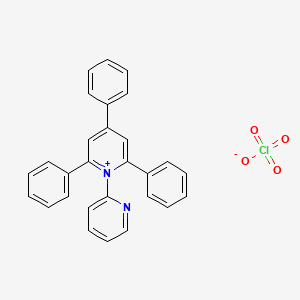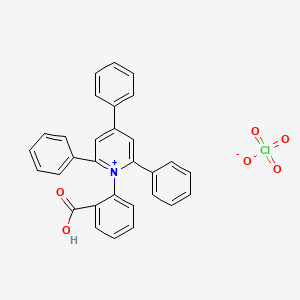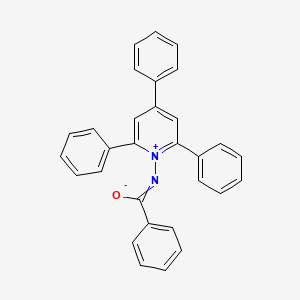![molecular formula C29H36BF4N B7778113 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate](/img/structure/B7778113.png)
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate is a complex organic compound with a unique structure It belongs to the quinolinium salt family and is characterized by its bulky tert-butyl group, hexyl chain, and phenyl ring attached to the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a suitable ketone or aldehyde under acidic conditions. The resulting quinoline derivative is then functionalized with the tert-butyl, hexyl, and phenyl groups through subsequent reactions such as alkylation and acylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the quinoline nitrogen or other positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Hydroquinoline derivatives
Substitution: : Alkylated or aminated quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate is used as a fluorescent probe or a molecular probe to study biological systems. Its fluorescence properties can be exploited to visualize cellular processes.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic materials
Mecanismo De Acción
The mechanism by which 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate exerts its effects depends on its specific application. For example, as a fluorescent probe, its mechanism involves the absorption of light and subsequent emission of fluorescence. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: : A simpler analog without the tert-butyl, hexyl, and phenyl groups.
Benzo[h]quinoline: : A related compound with a similar core structure but different substituents.
Tetrafluoroborate salts: : Other quinolinium tetrafluoroborate salts with different substituents.
Uniqueness
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate stands out due to its bulky tert-butyl group, which can influence its reactivity and physical properties. The hexyl chain and phenyl ring add further complexity and potential for diverse applications.
Propiedades
IUPAC Name |
2-tert-butyl-1-hexyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N.BF4/c1-5-6-7-13-20-30-27(29(2,3)4)21-26(22-14-9-8-10-15-22)25-19-18-23-16-11-12-17-24(23)28(25)30;2-1(3,4)5/h8-12,14-17,21H,5-7,13,18-20H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDESJTNOLTZCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium perchlorate](/img/structure/B7778048.png)
![1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B7778051.png)

![N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide](/img/structure/B7778061.png)

![Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate](/img/structure/B7778070.png)

![(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate](/img/structure/B7778119.png)


![2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7778134.png)
